(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is an organosulfur compound that features a trifluoromethyl group attached to a sulfur atom, which is further bonded to a phenyl ring substituted with iodine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane typically involves the trifluoromethylation of aryl iodides. One common method is the photoredox-mediated, nickel-catalyzed trifluoromethylthiolation of aryl and heteroaryl iodides . This process involves the use of a nickel catalyst and a photoredox catalyst under light irradiation to facilitate the formation of the trifluoromethylsulfane group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions: The sulfur atom can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various aryl derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones can be formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfane group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine
In biological and medicinal research, compounds containing the trifluoromethylsulfane group are investigated for their potential as pharmaceuticals. The trifluoromethyl group is known to enhance the bioavailability and efficacy of drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased chemical resistance and stability .
Wirkmechanismus
The mechanism of action of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethylsulfane group. This group can participate in various chemical interactions, including hydrogen bonding and van der Waals interactions, which can influence the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)(trifluoromethyl)sulfane: Similar structure but lacks the iodine substituent.
Phenyl(trifluoromethyl)sulfane: Lacks both the iodine and methoxy substituents.
Uniqueness
(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is unique due to the presence of both iodine and methoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H6F3IOS |
---|---|
Molekulargewicht |
334.10 g/mol |
IUPAC-Name |
2-iodo-1-methoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F3IOS/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
BOEGDKGBHNOSLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)SC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.